molecular formula C10H11F2NO B2755037 (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine CAS No. 1902254-13-0

(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine

Cat. No.: B2755037
CAS No.: 1902254-13-0
M. Wt: 199.201
InChI Key: STKOFIQOIXGNCK-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine is a chiral oxazolidine derivative characterized by the presence of a phenyl group and a difluoromethyl group

Mechanism of Action

Target of Action

The primary targets of oxazolidinones, a class of compounds to which (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine belongs, are the bacterial ribosomes . They bind to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis . This action is critical in the life cycle of bacteria, making oxazolidinones potent antimicrobial agents .

Mode of Action

Oxazolidinones inhibit both bacterial and archaeal protein synthesis by binding to the 50S ribosomal subunit . This mechanism of action differs from that of other protein synthesis inhibitors as it occurs at a very early stage . The binding of oxazolidinones to the ribosome prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by oxazolidinones is the protein synthesis pathway . By binding to the 50S ribosomal subunit, oxazolidinones prevent the formation of the 70S initiation complex, a critical step in the protein synthesis pathway . This action disrupts the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

Oxazolidinones exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . They are bacteriostatic against enterococci and staphylococci, and bactericidal for the majority of strains of streptococci . They are associated with significant adverse events, with myelosuppression being the main unfavorable side effect .

Result of Action

The result of the action of oxazolidinones is the inhibition of bacterial growth and proliferation . By inhibiting protein synthesis, these compounds disrupt the normal functioning of bacteria, leading to their death . This makes oxazolidinones effective against a wide range of multidrug-resistant Gram-positive pathogens .

Action Environment

The action of oxazolidinones can be influenced by various environmental factors. For instance, Gram-negative pathogens are intrinsically resistant to oxazolidinones due to efflux pumps that force the compound out of the cell faster than it can accumulate . Therefore, the efficacy and stability of oxazolidinones can be affected by the presence of these efflux pumps in the bacterial cell environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine typically involves the reaction of 2-amino alcohols with aldehydes or ketones. One common method includes the use of 2-amino-2-phenylethanol as a starting material, which undergoes cyclization with difluoromethyl ketone under acidic conditions to form the oxazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinones, reduced oxazolidine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

(4R)-2-(difluoromethyl)-4-phenyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2/t8-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKOFIQOIXGNCK-PEHGTWAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(O1)C(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(O1)C(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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